![molecular formula C13H19NO4S B2408065 4-(3,4-Dimethoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione CAS No. 477858-22-3](/img/structure/B2408065.png)
4-(3,4-Dimethoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione
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Overview
Description
The 3,4-Dimethoxybenzyl group is widely used in the synthesis of various cyclotriveratrylenes (CTVs), which are cyclic molecular hosts with a cavity to accommodate guest molecules .
Synthesis Analysis
3,4-Dimethoxybenzyl alcohol is used as a precursor in the total synthesis of salvianolic acid N . It’s also used in the synthesis of cyclotriveratrylene .
Molecular Structure Analysis
The molecular formula for 3,4-Dimethoxybenzyl alcohol is C9H12O3, and its molecular weight is 168.19 .
Chemical Reactions Analysis
3,4-Dimethoxybenzyl protecting group for the hydroxy functionality may easily be cleaved by DDQ oxidation under an inert atmosphere .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Dimethoxybenzyl alcohol include a refractive index of n20/D 1.556 (lit.), boiling point of 281-284 °C (lit.), and a density of 1.109 g/mL at 25 °C (lit.) .
Scientific Research Applications
- During monolayer formation, this protective group is cleaved off, resulting in well-structured SAMs with similar quality to those obtained from unprotected thiols .
- MFCs harness microbial activity to convert organic matter into electricity, and this compound contributes to their efficiency .
- CTV is widely used in host-guest chemistry, particularly in supramolecular assemblies and molecular recognition studies .
- Researchers leverage this stability for efficient organic transformations and the construction of complex molecules .
- Researchers explore its use in thin films, such as organic semiconductors, sensors, and molecular electronics .
Self-Assembled Monolayers (SAMs) for Surface Modification
Microbial Fuel Cells (MFCs)
Synthesis of Cyclotriveratrylene (CTV)
Chemical Synthesis and Organic Transformations
Functional Materials and Thin Films
Host-Guest Chemistry and Supramolecular Systems
Mechanism of Action
Target of Action
The 3,4-dimethoxybenzyl group is known to act as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .
Mode of Action
The 3,4-dimethoxybenzyl group in the compound acts as a protective group for the thiol moiety, increasing its solubility and stability. This group is cleaved off during monolayer formation, especially at elevated temperatures (60 °C) and in the presence of protons (trifluoroacetic acid) .
Action Environment
It is known that the 3,4-dimethoxybenzyl group is cleaved off during monolayer formation, especially at elevated temperatures (60 °c) and in the presence of protons (trifluoroacetic acid) .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(3,4-dimethoxyphenyl)methyl]-1,4-thiazinane 1,1-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-17-12-4-3-11(9-13(12)18-2)10-14-5-7-19(15,16)8-6-14/h3-4,9H,5-8,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAYGVGBEYRRFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCS(=O)(=O)CC2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24820283 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(3,4-Dimethoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione |
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